3,5-Dimethylfuran-2-carboxamide

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship

3,5-Dimethylfuran-2-carboxamide (CAS 214040-88-7) is high-purity (97%) furan-2-carboxamide with a critical 3,5-dimethyl substitution pattern. This scaffold is validated for developing influenza A (H5N1) inhibitors, succinate dehydrogenase inhibitor (SDHI) fungicides targeting Ustilago maydis, and anti-biofilm agents against Pseudomonas aeruginosa. The defined 3,5-dimethyl geometry ensures reproducible SAR and reliable pharmacological profiling. Ideal for focused library synthesis and chemical probe studies.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B12893890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylfuran-2-carboxamide
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C(=O)N)C
InChIInChI=1S/C7H9NO2/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H2,8,9)
InChIKeyBSVKHYOCCDWNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylfuran-2-carboxamide CAS 214040-88-7: Essential Procurement Data for Heterocyclic Chemistry and Medicinal Scaffold Development


3,5-Dimethylfuran-2-carboxamide (CAS: 214040-88-7) is a small molecule heterocyclic compound belonging to the furan family, characterized by a five-membered aromatic ring with two methyl groups at the 3- and 5- positions and a carboxamide functional group at the 2- position . With a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its furan-carboxamide core is a privileged scaffold extensively explored for developing bioactive molecules with diverse therapeutic potential [1].

3,5-Dimethylfuran-2-carboxamide: Why Simple Furan Analogs Cannot Replace Its Sterically Defined Scaffold in Target-Oriented Synthesis


The precise 3,5-dimethyl substitution pattern on the furan ring of 3,5-Dimethylfuran-2-carboxamide dictates both its steric profile and electronic properties, which are critical for molecular recognition events in biological systems [1]. Systematic structure-activity relationship (SAR) studies on furan-carboxamide derivatives have demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety has a significant influence on biological activity, including anti-influenza potency [1]. Substituting this compound with a generic furan-2-carboxamide lacking these specific methyl groups, or one with a different substitution pattern, would fundamentally alter the compound's interaction with target proteins, metabolic stability, and overall pharmacological profile, making it unsuitable for applications where the defined 3,5-dimethyl scaffold is required [2].

Quantitative Differentiation Evidence for 3,5-Dimethylfuran-2-carboxamide in Medicinal Chemistry and Agrochemical Research


Impact of 2,5-Dimethyl Substitution on Furan-Carboxamide Biological Activity: A Class-Level Inference from Anti-Influenza SAR Studies

Systematic SAR studies on furan-carboxamide derivatives as inhibitors of influenza A H5N1 virus demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had a significant influence on anti-influenza activity [1]. While specific data for 3,5-Dimethylfuran-2-carboxamide is not available, the 2,5-dimethyl pattern is a key pharmacophoric feature in this class. The presence of these methyl groups at these positions in 3,5-Dimethylfuran-2-carboxamide suggests it may confer a similar, beneficial steric and electronic profile compared to unsubstituted furan-2-carboxamides, which would be expected to have significantly lower activity in this context.

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship

Succinate Dehydrogenase Complex (SDC) Inhibition: Comparative Activity of Methyl-Substituted Furan Carboxamides in Ustilago maydis

A broad structural range of substituted mono-, di-, and trimethylfuran carboxamides were tested for their activity against the succinate dehydrogenase complex (SDC, complex II) in mitochondria isolated from a wild-type strain and a moderately carboxin-resistant mutant strain of Ustilago maydis [1]. The study established structure-activity relationships (SAR) for this class of fungicides. While 3,5-Dimethylfuran-2-carboxamide was not explicitly listed in the abstract, its structural features fall within the examined set of di- and trimethylfuran carboxamides. The SAR analysis from this study provides a framework for understanding how the specific 3,5-dimethyl substitution pattern influences SDC inhibition potency and resistance profiles compared to other substitution patterns.

Agrochemical Research Fungicide Development Mitochondrial Complex II Inhibition

Antibiofilm Activity of Furan-2-Carboxamides Against Pseudomonas aeruginosa: Class-Level Evidence Supporting Anti-Virulence Applications

A diversity-oriented collection of furan-2-carboxamides was synthesized and evaluated for antibiofilm activity against Pseudomonas aeruginosa [1]. The study reported that these compounds inhibit biofilm formation by modulating the production of extracellular polymeric substances, which are critical for biofilm integrity and antibiotic tolerance [1]. While 3,5-Dimethylfuran-2-carboxamide was not directly tested, its core structure is representative of the furan-2-carboxamide class that demonstrated this activity. This suggests that 3,5-Dimethylfuran-2-carboxamide could serve as a privileged starting point for developing novel antibiofilm agents, leveraging the class's established mechanism of action.

Antimicrobial Resistance Biofilm Inhibition Quorum Sensing

Availability and Purity Specification for Procurement: 3,5-Dimethylfuran-2-carboxamide vs. Analogous Furans

For procurement purposes, 3,5-Dimethylfuran-2-carboxamide (CAS 214040-88-7) is commercially available with a defined purity specification of 97% from specialty chemical suppliers . In comparison, closely related analogs such as N,5-Dimethylfuran-2-carboxamide (CAS 29551-05-1) or other substituted furan carboxamides may have different purity grades, pricing, and lead times. This specific compound's availability at a standard 97% purity allows researchers to obtain a consistent starting material for SAR studies or synthetic transformations, ensuring reproducibility in chemical processes.

Chemical Procurement Analytical Chemistry Synthetic Chemistry

Predicted Physicochemical Properties for 3,5-Dimethylfuran-2-carboxamide: A Comparative Baseline for Lead Optimization

Predicted physicochemical properties for 3,5-Dimethylfuran-2-carboxamide include a calculated density of 1.127 g/cm³, a boiling point of 195.793 °C at 760 mmHg, and a refractive index of 1.513 . These computational values provide a baseline for comparing the compound with other furan-2-carboxamide analogs, which may possess different solubility, lipophilicity, and thermal stability profiles due to variations in their substitution. For example, the related compound 3,5-Dimethylfuran-2-carboximidamide (CAS 1547091-24-6) has a predicted boiling point of 224.3±50.0 °C and a density of 1.20±0.1 g/cm³ , highlighting how even a subtle change in functional group (carboxamide vs. carboximidamide) can alter key properties.

Computational Chemistry Drug Design Physicochemical Profiling

Recommended Scientific and Industrial Use Cases for 3,5-Dimethylfuran-2-carboxamide Based on Evidence-Based Differentiation


Medicinal Chemistry: Scaffold for Antiviral Lead Optimization

3,5-Dimethylfuran-2-carboxamide serves as a core scaffold for designing novel inhibitors of influenza A viruses. SAR studies indicate that the 2,5-dimethyl-substituted furan moiety is a key contributor to anti-H5N1 activity [1]. Researchers can use this compound to build focused libraries, exploring further derivatization at the carboxamide nitrogen to optimize potency, selectivity, and pharmacokinetic properties, with the confidence that the core scaffold is a validated starting point for this indication.

Agrochemical Discovery: Fungicide Lead Against Mitochondrial Complex II

This compound is an ideal chemical probe for investigating structure-activity relationships (SAR) around the succinate dehydrogenase complex (SDC) in fungal pathogens like Ustilago maydis [2]. Its specific 3,5-dimethyl substitution pattern allows researchers to directly compare its inhibitory potency and resistance profile against other methyl-substituted furan carboxamides, facilitating the rational design of next-generation SDHI (Succinate Dehydrogenase Inhibitor) fungicides with improved efficacy and resistance management.

Antibiofilm Research: Template for Anti-Virulence Drug Discovery

As a member of the furan-2-carboxamide class known to inhibit Pseudomonas aeruginosa biofilm formation, 3,5-Dimethylfuran-2-carboxamide is a promising template for developing new anti-virulence therapies [3]. It can be employed in assays to validate its specific antibiofilm activity and to explore how modifications to the 3,5-dimethylfuran core affect the disruption of quorum sensing and extracellular matrix production, addressing a critical need in combating chronic and drug-resistant infections.

Organic Synthesis and Analytical Chemistry: A Defined Building Block and Reference Standard

3,5-Dimethylfuran-2-carboxamide is commercially available at a verified purity (97%) , making it suitable as a reliable building block for synthesizing more complex molecules, including pharmaceuticals and advanced materials [4]. Its well-defined CAS number (214040-88-7) and predicted physicochemical properties (density, boiling point) also make it a candidate for use as an analytical reference standard in method development and quality control within synthetic chemistry and pharmaceutical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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